7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they are widely found in nature, particularly in plants. This specific compound, with its hydroxy and methoxy substituents, exhibits unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For this compound, the reaction typically involves 4-methoxyphenol and ethyl acetoacetate, with sulfuric acid as the catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as the use of trifluoroacetic acid as a solvent, can enhance yield and efficiency. The scalability of the Pechmann condensation makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other coumarin derivatives and as a fluorescent probe in analytical chemistry.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antiviral drugs.
Industry: The compound is used in the production of dyes, optical brighteners, and as a component in certain perfumes
Mechanism of Action
The biological activities of 7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its mechanism of action. For example, the compound can inhibit enzymes such as DNA gyrase, which is essential for bacterial replication, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: This compound has a similar structure but with a methyl group at the 4-position.
7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: This compound has a trifluoromethyl group at the 2-position.
7-hydroxy-3-(4-methoxyphenyl)-4-phenylcoumarin: This compound has a phenyl group at the 4-position .
Uniqueness
7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYCHSOZFBOOKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346476 | |
Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66267-82-1 | |
Record name | 7-Hydroxy-3-(4-methoxyphenyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-3-(4'-methoxyphenyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.